cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine
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Overview
Description
cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine: is a chemical compound with the molecular formula C11H12F3N . It is characterized by the presence of a cyclobutane ring substituted with a trifluoromethylphenyl group and an amine group.
Scientific Research Applications
cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine has a wide range of applications in scientific research, including:
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given the lack of specific target information, it is difficult to predict which pathways might be impacted .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine are as follows :
- High gastrointestinal absorption is predicted for this compound . The compound is predicted to be BBB (Blood-Brain Barrier) permeant . It is not a substrate for P-glycoprotein, and it does not inhibit CYP1A2, CYP2C19, CYP2C9, or CYP3A4. However, it is a predicted inhibitor of CYP2D6 . Information on the excretion of this compound is not available .
These properties suggest that this compound has good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(trifluoromethyl)benzylamine with cyclobutanone in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), and requires careful temperature control to ensure the desired cis-configuration .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form cyclobutanemethylamine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclobutanemethylamine derivatives.
Substitution: Formation of azide or thiol-substituted products.
Comparison with Similar Compounds
- cis-3-[4-(Methyl)phenyl]cyclobutanamine
- cis-3-[4-(Chloromethyl)phenyl]cyclobutanamine
- cis-3-[4-(Fluoromethyl)phenyl]cyclobutanamine
Comparison: cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to its analogs. Additionally, the trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(15)6-8/h1-4,8,10H,5-6,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSHQSYFWIQVNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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